molecular formula C21H26O12 B1231529 Plumieride

Plumieride

Cat. No.: B1231529
M. Wt: 470.4 g/mol
InChI Key: AOPMSFXOYJXDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Iridoids as Bioactive Natural Products

Iridoids are a class of natural secondary metabolites, primarily found in plants, particularly in their green parts, although they can also occur in some insects. researchgate.netresearchgate.nettandfonline.com Structurally, they are monoterpenoids characterized by a cyclopentanopyran ring system, which can sometimes be open in the case of secoiridoids. researchgate.netctdbase.org The name "iridoid" originates from iridodial (B1216469), a defensive compound produced by Iridomyrmex detectus ants. researchgate.netresearchgate.net

The scientific interest in iridoids stems from their broad spectrum of biological activities. researchgate.nettandfonline.com These include, but are not limited to, anti-inflammatory, antioxidative, anti-cancer, anti-atherogenic, antidiabetic, and neuroprotective effects. researchgate.netresearchgate.nettandfonline.comtandfonline.com Their documented activities highlight their potential as natural-origin compounds for disease prevention and treatment. researchgate.nettandfonline.com Iridoids are often found in glycosidic form, combined with glucose at the C-1 hydroxyl group, which can influence their properties like absorption. nih.gov The diverse biological effects of iridoids underscore their importance in pharmaceutical chemistry research and their potential as lead compounds for drug development. nih.gov

Historical Context of Plumieride (B147324) Discovery and Initial Academic Investigations

This compound is an iridoid glycoside that has been reported in several plant species, including Plumeria rubra and Allamanda cathartica. nih.gov Phytochemical studies on the genus Plumeria date back to at least 1870, when this compound was reported to be isolated from the stem bark of P. rubra and P. lancifolia. scribd.com This early isolation marked this compound as a key constituent of these plants and initiated academic interest in its properties. The isolation of this compound from natural sources like Plumeria and Allamanda species has been a foundational step in understanding its chemical structure and biological potential. researchgate.net

Overview of this compound's Role in Phytochemistry and Pharmacological Exploration

From a pharmacological perspective, this compound has been a subject of various investigations exploring its biological activities. Research has indicated that this compound possesses a range of properties, including anti-inflammatory, antioxidative, and potential anticancer activities. researchgate.netresearchgate.nettandfonline.comtandfonline.comresearchgate.net Studies have investigated its effects in different biological models, such as its anti-inflammatory effect in dextran (B179266) sulfate (B86663) sodium-induced colitis in mice and its potential as an antidermatophytic agent. researchgate.netdntb.gov.uanih.gov Furthermore, structural modifications of this compound have been explored to understand the relationship between its structure and cytotoxic activity, revealing that certain modifications can enhance its effects. acs.org this compound has also been investigated for its immunomodulatory activity, showing potential to restore suppressed immune responses and enhance the release of certain cytokines in immune-compromised models. acs.org These investigations highlight this compound's importance as a compound of interest in the search for new therapeutic agents from natural sources.

Table 1: Selected Pharmacological Activities Investigated for this compound

ActivityResearch ContextSource(s)
Anti-inflammatoryEffect in dextran sulfate sodium-induced colitis in mice dntb.gov.ua
AntifungalActivity against Candida albicans and dermatophytes like Epidermophyton floccosum and Microsporum gypseum. researchgate.netnih.gov
AnticancerIn vitro cytotoxicity against radiation-induced fibrosarcoma (RIF) tumor cells. researchgate.netacs.org
ImmunomodulatoryEffect on humoral, cell-mediated immunity, and cytokine levels in mice. acs.org
AntioxidativeGeneral reported activity of iridoids, including this compound. researchgate.netresearchgate.nettandfonline.comtandfonline.com

Table 2: Plants Reporting this compound

Plant SpeciesPart of Plant ReportedSource(s)
Plumeria rubraStem bark nih.govscribd.com
Allamanda catharticaLeaves, Flowers nih.govresearchgate.net
Plumeria lancifoliaStem bark scribd.com
Plumeria obtusaAerial parts nih.govnih.gov
Plumeria bicolorBark acs.org

This compound is a naturally occurring iridoid glycoside that has garnered scientific interest due to its presence in various plant species and its potential biological activities. This article focuses on the phytochemical investigation of the natural sources and distribution of this compound, as well as advanced methodologies for its extraction and isolation.

Properties

IUPAC Name

methyl 4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMSFXOYJXDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Investigation of Natural Sources and Distribution of Plumieride

Advanced Extraction and Isolation Methodologies for Plumieride (B147324)

Chromatographic Techniques in this compound Isolation

The isolation of this compound from natural sources, primarily various species of the Plumeria and Allamanda genera, frequently employs a range of chromatographic techniques to separate it from complex plant extracts. These methods leverage differences in compound polarity, size, and affinity to achieve purification.

Column chromatography (CC) is a widely used initial step in the isolation process. Crude extracts, often obtained through maceration or other extraction methods using solvents like methanol (B129727) or ethanol (B145695), are subjected to silica (B1680970) gel columns. Elution is typically performed using solvent systems of increasing polarity to separate compounds based on their interaction with the stationary phase nih.govscielo.brekb.egscielo.br. For instance, a study on Plumeria bicolor stem bark utilized a silica gel column (60–120 mesh) eluted with mixtures of benzene, chloroform, and methanol in increasing polarity to obtain various fractions, including those containing this compound nih.govnih.gov. Another isolation from Allamanda cathartica flowers involved chromatography on a silica-gel column using ethyl acetate (B1210297) and ethanol mixtures, with a fraction eluted with ethyl acetate and ethanol (9:1) yielding this compound scielo.brscielo.br. Similarly, isolation from Plumeria obtusa involved silica gel column chromatography using solvent systems like n-hexane, n-hexane:EtOAc, EtOAc, and EtOAc:MeOH in increasing polarity tandfonline.com. Re-chromatography on silica gel columns with solvent systems like chloroform-methanol-water has also been reported for further purification ekb.eg.

Thin-layer chromatography (TLC) serves as a valuable tool for monitoring fractions obtained from column chromatography and assessing the purity of isolated compounds ekb.egresearchgate.net. Silica gel plates are commonly used, with various solvent systems depending on the polarity of the compounds being separated. For example, a solvent system of ethyl acetate-methanol-water (100:16.5:13.5) was used with silica gel TLC plates for monitoring fractions during the isolation of iridoids, including this compound acid, from Plumeria alba. Spots were visualized under UV light (254 nm) and by spraying with vanillin-sulphuric acid reagent followed by heating ekb.egresearchgate.net. Preparative TLC on thick silica gel plates has also been employed for the purification of β-glucosides, including this compound coumarate glucoside researchgate.netpsu.edu.

High-performance liquid chromatography (HPLC) is frequently used for the analysis, quantification, and final purification of this compound due to its higher resolution and sensitivity compared to CC and TLC scielo.brscielo.brscielo.br. HPLC is used to assess the purity of isolated this compound, with purity levels exceeding 98% being reported scielo.brscielo.br. A validated HPLC method for quantifying this compound in Allamanda cathartica extracts used a C18 column with a gradient elution program involving 0.3% phosphoric acid (A) and acetonitrile (B52724) (B). The detection wavelength for this compound analysis was set at 230 nm, and the retention time for this compound was approximately 15.4 ± 0.1 min scielo.brscielo.brscielo.brnih.gov. Another HPLC analysis used an Eclipse XDB-C18 column with a gradient elution of 0.3% phosphoric acid and acetonitrile, detecting this compound at 280 nm within 15 minutes nih.gov.

Other chromatographic methods have also been mentioned in the context of separating compounds from Plumeria species, although not always specifically detailing this compound isolation. These include Sephadex LH-20 column chromatography for initial fractionation and Sephacryl S-200 HR columns for protein purification related to iridoid metabolism psu.edu. DEAE cellulose (B213188) columns have been used in the purification of enzymes from Plumeria latex psu.eduajol.info. High-speed counter-current chromatography (HSCCC) is noted as an alternative to conventional methods for isolating iridoid glycosides, offering advantages in terms of time, solvent consumption, and recovery researchgate.net.

The specific chromatographic conditions, including stationary phase, mobile phase composition, and detection methods, are optimized based on the source material and the desired purity of the isolated this compound. The combination of different chromatographic techniques is often necessary to obtain highly pure this compound from complex plant extracts.

Here is a summary of some reported chromatographic techniques used in this compound isolation:

TechniqueStationary PhaseMobile Phase ExamplesDetection MethodsSource Organism Examples
Column Chromatography (CC)Silica gel (various mesh)Benzene-chloroform-methanol, Ethyl acetate-ethanol, n-hexane-EtOAc-MeOH, Chloroform-methanol-waterNot always specified (often fractions monitored by TLC)Plumeria bicolor, Allamanda cathartica, Plumeria obtusa, Plumeria alba
Thin-Layer Chromatography (TLC)Silica gel (G, F254)Ethyl acetate-methanol-water, Chloroform-methanolUV (254 nm), Vanillin-sulphuric acid sprayPlumeria alba, Plumeria inodora, Plumeria acutifolia, Plumeria obtusa
High-Performance Liquid Chromatography (HPLC)C18 (e.g., Eclipse XDB-C18)Acetonitrile-water (with acid modifier)UV-Vis (230 nm, 280 nm)Allamanda cathartica, Plumeria obtusa
Sephadex LH-20 CCSephadex LH-20MethanolNot specifiedPlumeria obtusa
Sephacryl S-200 HR CCSephacryl S-200 HRSodium phosphate (B84403) buffer with NaClNot specifiedPlumeria obtusa
DEAE Cellulose CCDEAE CelluloseNot specifiedNot specifiedPlumeria rubra, Plumeria obtusa

Biosynthetic Pathways of Plumieride

Precursor Incorporation and Monoterpenoid Origin of Plumieride (B147324)

The biosynthesis of iridoids like this compound originates from the seco-iridoid pathway, which is a branch of the isoprenoid pathway. jst.go.jp Terpenoids, the broad class of compounds to which iridoids belong, are synthesized from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are derived through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netusm.my Monoterpenes, which are ten-carbon compounds, are formed by the condensation of IPP and DMAPP. researchgate.netnih.gov this compound, being a monoterpenoid-derived iridoid, arises from the cyclization and subsequent modifications of a monoterpene precursor. jst.go.jpevergreen.edu Specifically, the iridoid skeleton is formed from a monoterpene precursor, which undergoes oxidative cleavage to yield a seco-iridoid intermediate. evergreen.edu

Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

The biosynthesis of iridoids involves a series of enzymatic steps that transform acyclic monoterpenes into the characteristic cyclopentanopyran ring system. While the complete, specific enzymatic pathway for this compound has not been fully elucidated in all details, the general iridoid biosynthesis pathway provides a strong framework. Key enzymatic transformations in iridoid biosynthesis include cyclization reactions catalyzed by terpene cyclases, which are signature enzymes for this class of compounds. nih.gov These cyclases promote cationic cyclization and rearrangement cascades of polyisoprenoid intermediates. nih.gov Following cyclization, further modifications such as oxidations, reductions, and glycosylations occur, often catalyzed by enzymes like cytochrome P450 monooxygenases and glycosyltransferases. mdpi.comnih.gov An alternative route involving reductive cyclization has also been suggested in iridoid biosynthesis. jst.go.jp

A proposed intermediate in the biosynthesis of iridoids, including compounds related to this compound, is iridodial (B1216469). evergreen.edu Enolization of iridodial can lead to intermediates where specific carbon positions become radiochemically equivalent, as observed in labeling studies involving mevalonic acid. evergreen.edu Glycosylation, the attachment of a sugar moiety (in the case of this compound, glucose), is a crucial step in the formation of the final glycosidic structure. This step is typically catalyzed by glycosyltransferases.

While specific data tables detailing each enzymatic step and intermediate compound solely for this compound are limited in the search results, the general iridoid pathway provides a model.

Genetic Regulation of this compound Biosynthetic Gene Expression

The biosynthesis of secondary metabolites in plants, including iridoids like this compound, is under genetic control. Genes encoding the enzymes involved in the biosynthetic pathway are regulated at various levels, primarily at the transcriptional level. uvm.edunih.gov Gene regulatory networks, composed of molecular regulators like transcription factors, interact to govern the expression levels of mRNA and subsequently the proteins (enzymes) involved in these pathways. wikipedia.org

While specific details on the genetic regulation of this compound biosynthesis genes are not extensively detailed in the search results, studies on the regulation of other iridoid or terpenoid biosynthetic pathways provide insights. For instance, genes involved in metabolic pathways are often clustered within the genome of producing organisms. nih.gov These clusters can encode specific regulatory enzymes and transporter proteins. nih.gov Transcription factors can bind to promoter regions of biosynthetic genes, activating or repressing their expression in response to developmental cues or environmental stimuli. uvm.eduwikipedia.org

Research into the genetic regulation of iridoid production in other plants, such as the differential iridoid production observed in blueberry species, suggests that genetic factors play a significant role in the variation of iridoid content. jst.go.jp Understanding the genetic regulation of these pathways is crucial for potential metabolic engineering approaches to enhance or modify the production of valuable compounds like this compound. nih.gov

Synthetic Strategies and Structural Modification for Enhanced Bioactivity of Plumieride

Total Synthesis Approaches for Plumieride (B147324)

While the provided search results primarily focus on semisynthesis and structural modifications of isolated this compound, the concept of total synthesis for related iridoids and natural products exists in chemical literature. acs.orgnii.ac.jpdntb.gov.ua Total synthesis involves constructing the complex molecule from simpler, readily available precursors through a series of chemical reactions. This approach allows for the creation of the target molecule and its analogues from the ground up, offering complete control over the stereochemistry and structure. Although specific detailed total synthesis approaches for this compound were not extensively detailed in the search results, the mention of total synthesis for other iridoids and related compounds suggests that such strategies are relevant in the broader field of natural product chemistry, which would include this compound. acs.orgnii.ac.jpdntb.gov.ua

Semisynthesis of this compound Derivatives for Structure-Activity Relationship Studies

Semisynthesis involves using a naturally occurring compound, like this compound, as a starting material and chemically modifying it to produce new derivatives. beilstein-journals.orgmdpi.com This approach is particularly useful for structure-activity relationship (SAR) studies, as it allows for targeted modifications at specific positions of the molecule to observe their impact on biological activity. researchgate.netepa.govacs.orgresearchgate.netmdpi.commdpi.comnih.gov Semisynthesis has been successfully applied to this compound to generate analogues with potentially enhanced bioactivity, particularly in the context of cytotoxicity against tumor cells. researchgate.netacs.orgresearchgate.net

Modifications of the Glucose Moiety (e.g., Di- and Trisaccharide Analogues)

The glucose moiety is a significant part of the this compound structure. Modifications to this sugar unit have been explored to synthesize derivatives with altered biological properties. One approach involves converting the glucose moiety into di- and trisaccharide analogues through protection and deprotection strategies. researchgate.netbiocrick.comacs.orgresearchgate.netnih.govacs.orgphysionet.orgbilkent.edu.tr These modifications have been shown to produce compounds with enhanced cytotoxicity compared to the parent this compound molecule. researchgate.netacs.orgresearchgate.netnih.gov

Research findings indicate that while di- and trisaccharide analogues showed enhanced cytotoxicity, they were generally less effective than certain other modified this compound derivatives, specifically those with dodecyl amide substitutions. researchgate.netacs.orgresearchgate.netnih.gov

Derivatization of Methyl Ester Functionality (e.g., Alkyl Amides)

Another key site for modification in this compound is the methyl ester functionality. Replacing this group with alkyl amides of varying carbon chain lengths has been investigated. researchgate.netbiocrick.comacs.orgresearchgate.netnih.gov This derivatization can be achieved through reactions that convert carboxylic acids or esters into amides. aocs.orgnih.govgoogle.comthermofisher.commdpi.com

Studies have shown that replacing the methyl ester with alkyl amides can improve the cytotoxic activity of this compound derivatives. researchgate.netbiocrick.comacs.orgresearchgate.netnih.gov A correlation between the length of the alkyl chain and the observed cytotoxic activity has been noted. researchgate.netbiocrick.comacs.orgresearchgate.netnih.gov For instance, a dodecyl (12 carbon units) amide analogue of plumieridepentaacetate demonstrated significantly better efficacy in inducing 50% cell kill in radiation-induced fibrosarcoma (RIF) tumor cells compared to naturally occurring this compound. researchgate.netacs.orgresearchgate.netnih.gov

Here is a table summarizing the comparative cytotoxicity of this compound and some of its derivatives:

Compound50% Cell Kill (μg/mL) in RIF Tumor Cells
Naturally occurring this compound49.5 researchgate.netacs.orgresearchgate.netnih.gov
This compound pentaacetate dodecyl amide analogue11.8 researchgate.netacs.orgresearchgate.netnih.gov
Di- and trisaccharide analogues15-17 researchgate.netacs.orgresearchgate.netnih.gov

Influence of Lipophilicity on Modified this compound Analogues' Biological Activity

Lipophilicity, a measure of a compound's ability to dissolve in lipids, plays a crucial role in its biological activity, influencing factors like absorption, distribution, metabolism, and excretion (ADME), as well as interaction with biological membranes and targets. pensoft.netmdpi.com Research on modified this compound analogues has explored the relationship between their lipophilicity and biological activity, particularly cytotoxicity. researchgate.netbiocrick.comacs.orgresearchgate.netnih.gov

Pharmacological Activities of Plumieride: Mechanistic Insights and in Vitro/in Vivo Animal Studies

Antifungal Activity of Plumieride (B147324)

This compound exhibits a robust ability to combat various pathogenic fungi. Its antifungal actions are not limited to direct inhibition of fungal growth but also extend to disrupting key virulence factors and inducing cellular damage.

Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus spp., Dermatophytes)

Studies have established the efficacy of this compound against a range of clinically relevant fungi. In vitro investigations revealed that this compound has superior antifungal activity against Candida albicans when compared to the conventional antifungal drug fluconazole (B54011), as evidenced by a wider zone of inhibition and a lower minimum inhibitory concentration (MIC). nih.govnih.gov In a murine model of cutaneous candidiasis, this compound also showed better antifungal effects than fluconazole. nih.gov

The compound has also shown effectiveness against Cryptococcus species. nih.govcancer.gov Specifically, this compound, isolated from Allamanda polyantha seeds, demonstrated antifungal activity against Cryptococcus neoformans. nih.gov Furthermore, activity has been noted against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov

Table 1: Antifungal Efficacy of this compound Against Pathogenic Fungi

Fungal Species Study Type Key Findings Reference
Candida albicans In Vitro Showed a wider zone of inhibition and lower MIC compared to fluconazole. nih.govnih.gov
Candida albicans In Vivo (Murine Model) Demonstrated superior antifungal activity compared to fluconazole in cutaneous candidiasis. nih.gov
Cryptococcus spp. In Vitro Exhibited antifungal activity. nih.govcancer.gov
Dermatophytes Not Specified Demonstrated antifungal activity. nih.gov

Inhibition of Fungal Virulence Factors (e.g., Capsule Formation, Biofilm Development, Virulence Gene Expression)

A key aspect of this compound's antifungal mechanism is its ability to interfere with virulence factors that are crucial for fungal pathogenicity. In Candida albicans, this compound has been shown to downregulate the expression of several major virulence genes, including ALS1, Plb1, and HYR1. nih.govnih.gov The ALS1 gene is associated with biofilm formation, and its suppression by this compound suggests an ability to inhibit the development of these drug-resistant microbial communities. nih.gov Similarly, the downregulation of the hypha-specific gene HYR1 indicates that this compound can inhibit the morphological transition of C. albicans to its more invasive hyphal form. nih.gov

In studies involving Cryptococcus neoformans, an aqueous seed extract containing this compound was found to inhibit the formation of the polysaccharide capsule, a primary virulence factor for this pathogen. nih.gov This anti-virulent effect highlights a significant mechanism by which this compound can combat cryptococcal infections. nih.govnih.gov

Table 2: Effect of this compound on Fungal Virulence Factors

Virulence Factor Fungal Species Effect of this compound Reference
Virulence Gene Expression (ALS1, Plb1, HYR1) Candida albicans Downregulation nih.govnih.gov
Biofilm Formation Candida albicans Inhibition (inferred from ALS1 downregulation) nih.gov
Hyphal Growth Candida albicans Suppression of associated genes nih.gov
Capsule Formation Cryptococcus neoformans H99 Inhibition nih.gov

Anti-inflammatory Properties of this compound

In addition to its antifungal capabilities, this compound possesses potent anti-inflammatory properties. It works by modulating the expression of key molecules and enzymes that drive the inflammatory response.

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, NF-κB)

In vivo studies using a mouse model of C. albicans-induced dermatitis demonstrated that this compound can effectively modulate the inflammatory response. nih.govnih.gov Mice infected with the fungus showed strong expression of pro-inflammatory genes and markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nuclear factor-kappa B (NF-κB). nih.govnih.gov Treatment with this compound significantly modulated the expression of these pro-inflammatory cytokines and mediators in a dose-dependent manner, thereby reducing skin lesions and inflammation. nih.govnih.gov

Impact on Inflammatory Enzyme Expression (e.g., iNOS, Prostaglandin (B15479496) E Synthase-1)

This compound also exerts its anti-inflammatory effects by targeting the expression of key inflammatory enzymes. In the same murine model of C. albicans infection, which induced strong expression of inducible nitric oxide synthase (iNOS), this compound treatment significantly modulated this inflammatory marker. nih.govnih.gov Furthermore, molecular docking studies have suggested that a related compound, 13-O-coumaroyl this compound, has a high binding affinity for both iNOS and prostaglandin E synthase-1, indicating a potential for this compound derivatives to directly target and modulate the activity of these enzymes. nih.gov

Antioxidant Potential of this compound

Attenuation of Oxidative Stress in Animal Models (e.g., CCl4-induced peroxidative damage)

This compound has been evaluated for its antioxidant capabilities in animal models of chemically-induced oxidative stress. nih.gov In a study utilizing male Wistar albino rats, carbon tetrachloride (CCl4) was used to induce peroxidative damage, a process that mimics liver injury through the generation of highly toxic free radicals. nih.govnih.gov CCl4 administration leads to a significant increase in lipid peroxidation (LPO), a key indicator of oxidative damage to cellular membranes. nih.gov Treatment with this compound demonstrated a significant, dose-dependent lowering effect on the CCl4-induced elevation of hepatic LPO contents. nih.gov The protective effect of this compound against CCl4 toxicity is attributed to its ability to break the chain reaction of lipid peroxidation, thereby protecting the liver cells from damage. nih.gov Histological examination of the liver sections from the animal models further corroborated the antioxidant potential of this compound, showing a considerable reduction in necrosis and fatty changes compared to the CCl4-treated group. nih.govnih.gov

Restoration of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GSH, GPx, GR)

The antioxidant effect of this compound extends to its ability to modulate the body's own defense systems. In the same CCl4-induced hepatotoxicity model, a significant decline in the activities of key endogenous antioxidant enzymes was observed. nih.govnih.gov These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), reduced glutathione (B108866) (GSH), glutathione peroxidase (GPx), and glutathione reductase (GR), form the primary line of defense against oxidative damage. nih.gov

Oral administration of this compound was shown to cause a significant elevation in the activity of all these antioxidant parameters. nih.govnih.gov The compound's ability to scavenge endogenous metabolic peroxides generated after CCl4 induction resulted in an increase in the activities of these tissue enzymatic antioxidants and glutathione concentration. nih.gov The restoration of SOD and CAT is critical, as these enzymes are typically inactivated by reactive oxygen species during CCl4-induced hepatotoxicity. nih.gov Similarly, the replenishment of hepatic GSH, GPx, and GR levels is vital for protection against free radical-induced liver damage. nih.gov The efficacy of this compound in eliminating hepatic oxidative stress was found to be statistically comparable to that of the standard drug, silymarin. nih.gov

Table 1: Effect of this compound on Hepatic Antioxidant Enzyme Activities in CCl4-Intoxicated Rats
ParameterControl GroupCCl4 TreatedCCl4 + this compound TreatedChange Observed with this compound
Superoxide Dismutase (SOD)Normal ActivitySignificantly DecreasedSignificantly ElevatedRestorative
Catalase (CAT)Normal ActivitySignificantly DecreasedSignificantly ElevatedRestorative
Reduced Glutathione (GSH)Normal LevelSignificantly DecreasedSignificantly ElevatedRestorative
Glutathione Peroxidase (GPx)Normal ActivitySignificantly DecreasedSignificantly ElevatedRestorative
Glutathione Reductase (GR)Normal ActivitySignificantly DecreasedSignificantly ElevatedRestorative

Antineoplastic and Cytotoxic Activity of this compound Analogs (In Vitro Studies)

Inhibition of Radiation-Induced Fibrosarcoma (RIF) Tumor Cell Proliferation

The in vitro cytotoxic activity of this compound and its synthetic analogues has been investigated against radiation-induced fibrosarcoma (RIF) tumor cells. nih.gov Research into structural modifications of the parent this compound compound sought to identify derivatives with enhanced anticancer activity. nih.gov These studies form a basis for understanding the structure-activity relationships that govern the cytotoxic potential of this class of iridoids.

Cytotoxicity Evaluation in Leukemia Cell Lines (e.g., P388 Mouse Leukemia Cells)

In bioactivity-directed fractionation studies of constituents from Plumeria rubra, this compound was evaluated for cytotoxic activity against a panel of cell lines, including the P-388 murine lymphocytic leukemia cell line. nih.gov In this particular investigation, while other related iridoids such as fulvoplumierin (B1234959) and plumericin (B1242706) demonstrated cytotoxic activity, this compound was characterized as an inactive constituent against the tested cell lines. nih.gov

Differential Activity of this compound and its Structural Analogues on Cancer Cells

One of the most effective modifications was the creation of a dodecyl amide analogue of plumieridepentaacetate, which produced the best efficacy among the tested compounds. nih.gov Another modification involved converting the glucose moiety of this compound into di- and trisaccharides, which also resulted in enhanced cytotoxicity, though these were slightly less effective than the dodecyl derivative. nih.gov

Table 2: Comparative In Vitro Cytotoxicity of this compound and its Analogues against RIF Tumor Cells
CompoundModificationCytotoxicity (50% Cell Kill)
This compound (Natural)None (Parent Compound)49.5 µg/mL
Dodecyl Amide Analogue of PlumieridepentaacetateMethyl ester replaced with dodecyl amide; acetylated sugar11.8 µg/mL
Di- and Trisaccharide AnaloguesGlucose moiety converted to larger sugars15-17 µg/mL

Neuropharmacological Effects of this compound (In Vivo Animal Studies)

This compound, an iridoid glycoside, has been investigated for its potential effects on the central nervous system. In vivo animal studies have highlighted its promising anxiolytic-like and antidepressant-like activities, suggesting its role as a potential modulator of mood and behavior.

Research has demonstrated that this compound exhibits anxiolytic-like effects in mice. These effects were evaluated using standard behavioral tests such as the Elevated Plus-Maze (EPM) and the Open-Field Test (OFT). The underlying mechanism of this anxiolytic action appears to be complex, involving the modulation of multiple neurotransmitter systems. Studies suggest that the GABAergic and monoaminergic (specifically serotonergic, adrenergic, and dopaminergic) systems are implicated in the anxiety-reducing effects of this compound. This was determined through experiments where the effects of this compound were challenged by pre-treating animals with specific receptor antagonists.

In addition to its anxiolytic properties, this compound has also been shown to produce antidepressant-like effects in animal models. The ethanolic extract of Allamanda cathartica flowers, from which this compound can be isolated, has been studied for its activities related to the central nervous system. These investigations have confirmed that the isolated this compound itself possesses antidepressant-like potential, adding to its profile as a neuropharmacologically active compound.

Table 1: Summary of Neuropharmacological Effects of this compound (In Vivo)
Pharmacological EffectAnimal ModelKey FindingsImplicated Mechanistic Pathway
Anxiolytic-LikeMice (Elevated Plus-Maze, Open-Field Test)Demonstrated significant anxiety-reducing behavior.Mediated by GABAergic and monoaminergic (serotonergic, adrenergic, dopaminergic) systems.
Antidepressant-LikeRodent ModelsExhibited antidepressant-like activities.Mechanisms under investigation.

Broad-Spectrum Antimicrobial Activities of this compound

This compound is a member of the iridoid class of compounds, which are widely recognized in scientific literature for possessing potential antimicrobial, including antibacterial, antifungal, and antiviral, properties.

This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains. A methanolic fraction of Plumeria obtusa, rich in this compound, showed significant antibacterial effects against the MDR Gram-negative pathogens Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC) O157:H7. Furthermore, this fraction exhibited a synergistic effect when combined with the antibiotic vancomycin (B549263) against the MDR Gram-positive strains Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. Other iridoids isolated from Plumeria species, such as this compound A, B, and C, have also shown promising antibacterial activities.

Table 2: Antibacterial Spectrum of this compound and Related Compounds
Bacterial StrainGram StainObserved Activity
Klebsiella pneumoniae (MDR)NegativeInhibited by this compound-containing extracts.
Escherichia coli O157:H7 (STEC)NegativeInhibited by this compound-containing extracts.
Staphylococcus aureus (MRSA)PositiveInhibited by this compound-containing extracts in synergy with Vancomycin.
Bacillus cereus (MDR)PositiveInhibited by this compound-containing extracts in synergy with Vancomycin.

The iridoid class of natural products, to which this compound belongs, has been reported in scientific literature to possess antiviral activities. Plant extracts from the Plumeria genus, a known source of this compound, have also been shown to exhibit antiviral effects. However, detailed in vitro or in vivo studies focusing specifically on the antiviral efficacy of isolated this compound against particular viral strains are not extensively detailed in the currently available research.

Other Specific Biological Activities (In Vivo Animal Studies)

Beyond its neuropharmacological and antimicrobial potential, this compound has been investigated for other significant biological effects in animal models, particularly demonstrating anti-inflammatory, antifungal, and hepatoprotective actions.

In a murine model of cutaneous candidiasis induced by Candida albicans, this compound treatment was shown to be highly effective. nih.govresearchgate.netnih.gov It significantly reduced microscopic skin lesions and demonstrated superior antifungal activity compared to the standard drug fluconazole. nih.govnih.gov This effect was linked to its ability to interfere with C. albicans virulence factors by downregulating the expression of genes associated with hyphal growth and biofilm formation, such as ALS1 and HYR1. nih.govnih.gov Concurrently, this compound exhibited potent anti-inflammatory activity by modulating the host's immune response. nih.govresearchgate.netnih.gov It significantly modulated the expression of proinflammatory cytokines and inflammatory markers, including iNOS, TNF-α, IL-1β, and NF-κB, in the infected skin tissue. nih.govresearchgate.netnih.gov

This compound has also demonstrated significant hepatoprotective potential in a rat model of liver damage induced by carbon tetrachloride (CCl4). nih.govbohrium.com Oral administration of this compound protected the liver from peroxidative damage. nih.govbohrium.com It worked by restoring the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), glutathione peroxidase (GPx), and glutathione reductase (GR). nih.gov This restoration of the antioxidant system led to a significant, dose-dependent reduction in serum levels of liver damage markers, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), gamma-glutamyl transferase (GGT), and alkaline phosphatase (ALP). nih.govbohrium.com Histological examination of liver sections further confirmed the protective effect, showing a reduction in necrosis and other CCl4-induced tissue damage. nih.gov

Antifertility Effects on Spermatogenesis in Male Animal Models

Research into the pharmacological effects of this compound has revealed significant antifertility activity in male albino rats. nih.govnih.gov Studies indicate that this compound induces a state of infertility by directly targeting the process of spermatogenesis without producing systemic side effects. nih.gov

Oral administration of this compound for 60 days led to a notable reduction in the weights of primary and accessory reproductive organs, including the testes, epididymides, seminal vesicle, and ventral prostate, when compared to control groups. nih.govnih.gov This was accompanied by a profound arrest of spermatogenesis. nih.gov The production of step-19 spermatids was drastically reduced by 87.26%. nih.govnih.gov Furthermore, there was a significant decrease in the populations of preleptotene and pachytene spermatocytes by 64.26% and 55.13%, respectively. nih.govnih.gov The populations of spermatogonia and Sertoli cells were also adversely affected. nih.gov

The observed effects extended to sperm quality and Leydig cell count. Both sperm motility and sperm density were significantly reduced following treatment with this compound. nih.govnih.gov Additionally, the number of mature Leydig cells was decreased, contributing to a complete suppression of fertility in the animal models. nih.gov

Biochemical analysis of the reproductive tissues revealed significant alterations. A marked fall in the protein and sialic acid content was observed in the testes, epididymides, seminal vesicle, and ventral prostate. nih.gov Testicular glycogen (B147801) content also decreased, while testicular cholesterol was elevated. nih.gov In the seminal vesicle, fructose (B13574) levels were lowered. nih.gov Despite these targeted effects on the reproductive system, no significant changes were noted in hematological profiles, including red and white blood cell counts, hemoglobin, and hematocrit, or in serum levels of total protein, cholesterol, phospholipids, and triglycerides, suggesting a specific mechanism of action on reproductive tissues. nih.gov

Table 1: Effects of this compound on Male Reproductive Parameters in Albino Rats

Parameter Observation Percentage Change
Organ Weight
Testes Significantly Reduced Not Specified
Epididymides Significantly Reduced Not Specified
Seminal Vesicle Significantly Reduced Not Specified
Ventral Prostate Significantly Reduced Not Specified
Spermatogenesis
Step-19 Spermatids Production Reduced ↓ 87.26%
Preleptotene Spermatocytes Population Decreased ↓ 64.26%
Pachytene Spermatocytes Population Decreased ↓ 55.13%
Sperm Parameters
Sperm Motility Significantly Reduced Not Specified
Sperm Density Significantly Reduced Not Specified
Cellular Level
Mature Leydig Cells Number Decreased Not Specified
Biochemical Markers
Testicular Cholesterol Elevated Not Specified
Seminal Vesicle Fructose Lowered Not Specified
Testicular Glycogen Decreased Not Specified

Antiplasmodial Activity in Murine Models

Following a comprehensive review of available scientific literature, no specific in vivo studies on murine models investigating the antiplasmodial activity of the isolated compound this compound were identified.

Table of Compounds

Compound Name
Cholesterol
Fructose
Glycogen
This compound

Molecular Mechanisms and Cellular Targets of Plumieride

Interference with Fungal Pathogenesis Pathways

Plumieride (B147324) has demonstrated notable antifungal activity by disrupting the virulence mechanisms of pathogenic fungi such as Candida albicans. Its interference with fungal pathogenesis is a key aspect of its antimicrobial profile. The compound effectively inhibits the expression of genes crucial for the fungus's ability to cause disease.

Specifically, this compound has been shown to downregulate the expression of major virulence genes in C. albicans, including ALS1, Plb1, and Hyr1. nih.govresearchgate.net The ALS1 gene is associated with adhesion and biofilm formation, while Hyr1 is linked to hyphal growth; by suppressing these genes, this compound can inhibit the morphogenesis of C. albicans, a critical step in its pathogenesis. nih.gov This potent anti-virulent effect hinders the fungus's ability to colonize and form resilient biofilms, thereby interfering with its pathogenic processes. nih.gov While the broad category of lipids, including sterols and phospholipids, are essential for fungal viability and present potential targets for antifungal drugs, the direct mechanism of this compound on lipid biosynthesis pathways is still an area for further investigation. nih.gov

Modulation of Inflammatory Signaling Cascades

A significant aspect of this compound's bioactivity is its ability to modulate inflammatory responses, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net

Studies have shown that this compound and the related compound plumericin (B1242706) are potent inhibitors of the NF-κB pathway. researchgate.net The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By stabilizing IκB-α, this compound ensures that NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of inflammatory mediators. researchgate.net This action leads to a significant downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as observed in models of Candida albicans-induced dermatitis treated with this compound. nih.govresearchgate.net

Interaction with Specific Enzymes

This compound's anti-inflammatory effects are also mediated by its interaction with specific enzymes involved in the inflammatory cascade. Key among these are inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1.

In vivo studies on mice with cutaneous candidiasis revealed that this compound treatment significantly reduces the expression of iNOS. nih.gov The enzyme iNOS is responsible for producing large quantities of nitric oxide, a mediator in inflammatory processes. acs.org Furthermore, molecular docking studies have indicated that a derivative, 13-O-coumaroyl this compound, exhibits a strong binding affinity for both iNOS and microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov mPGES-1 is a crucial enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govtandfonline.com The potential for this compound and its derivatives to target and modulate the activity of these enzymes underscores their therapeutic promise as anti-inflammatory agents. nih.gov

Involvement of Neurotransmitter Systems

Research into the neuropharmacological effects of this compound has uncovered its interaction with key neurotransmitter systems in the central nervous system. Studies indicate that this compound's anxiolytic-like effects are mediated through both the GABAergic and monoaminergic systems. nih.gov

The GABAergic system, the primary inhibitory system in the brain, is a significant target. This compound appears to interact with both GABA-A and GABA-B receptors. nih.gov Additionally, its activity involves the monoaminergic system, which includes neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Evidence suggests this compound's anxiolytic action involves interactions with serotonergic 5-HT1A and 5-HT3 receptors, adrenergic α1 and α2 receptors, and dopaminergic D2 receptors. researchgate.netnih.gov This modulation of multiple neurotransmitter pathways highlights a complex mechanism for its observed antidepressant and anxiolytic-like effects. nih.govmdpi.com

Influence on Gene Expression Related to Virulence and Inflammatory Responses

This compound exerts significant control at the genetic level, altering the expression of genes involved in both microbial virulence and host inflammatory responses. This dual regulatory capacity is central to its therapeutic potential.

In the context of fungal infections, this compound has been shown to significantly downregulate the expression of key virulence genes in Candida albicans. Quantitative real-time PCR (qRT-PCR) analysis demonstrated that treatment with this compound leads to a marked decrease in the transcript levels of ALS1 (related to biofilm formation), Plb1, and HYR1 (related to hyphal growth). nih.gov In one study, HYR1 expression was reduced by nearly 20%, and ALS1 expression was downregulated by approximately 35%. nih.gov

Simultaneously, this compound modulates the host's inflammatory gene expression. In animal models of inflammation, it significantly downregulates the transcript levels of genes for pro-inflammatory cytokines like TNF-α and IL-1β, as well as the transcription factor NF-κB. nih.govresearchgate.net This modulation helps to control the exaggerated inflammatory response associated with infections and other inflammatory conditions. nih.gov

Table 1: Effect of this compound on Target Gene Expression

Category Target Gene Organism/Host Effect of this compound Reference
Fungal Virulence ALS1 Candida albicans Downregulation nih.gov
Plb1 Candida albicans Downregulation nih.gov
HYR1 Candida albicans Downregulation nih.gov
Inflammatory Response iNOS Murine Model Downregulation nih.gov
TNF-α Murine Model Downregulation nih.govresearchgate.net
IL-1β Murine Model Downregulation nih.govresearchgate.net

Molecular Docking and Computational Studies of this compound-Target Interactions

Computational methods, particularly molecular docking, have been employed to predict and analyze the interactions between this compound and its potential biological targets. These in silico studies provide valuable insights into the binding affinities and modes of interaction at a molecular level, helping to explain the compound's observed biological activities.

Molecular docking analyses have explored the interaction of this compound and its derivatives with several key proteins. One study found that 13-O-coumaroyl this compound demonstrated a superior binding affinity for both iNOS and prostaglandin E synthase-1, suggesting it can effectively target and modulate these inflammatory enzymes. nih.gov Other computational studies have investigated the binding of iridoids, including this compound, to cyclooxygenase-2 (COX-2) and opioid receptors (delta and kappa), revealing stable complex formation with very low free binding energies, which indicates strong and favorable interactions. nih.gov These computational predictions are crucial for identifying potential mechanisms of action and guiding further experimental validation of this compound's therapeutic targets. nih.govnih.gov

Table 2: Summary of Compounds Mentioned

Compound Name Class/Type
13-O-coumaroyl this compound Iridoid Glycoside Derivative
Dopamine Monoamine Neurotransmitter
Interleukin-1 beta (IL-1β) Pro-inflammatory Cytokine
Nitric Oxide Signaling Molecule
Norepinephrine Monoamine Neurotransmitter
Plumericin Iridoid
This compound Iridoid Glycoside
Prostaglandin E2 (PGE2) Prostaglandin (Lipid Mediator)
Serotonin Monoamine Neurotransmitter

Analytical Methodologies for Quantification and Quality Control of Plumieride

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Plumieride (B147324)

HPLC is a widely used chromatographic technique for the quantitative analysis of phytopharmaceuticals due to its high separation capability and detection sensitivity, particularly for complex mixtures. scielo.br Method development and validation are essential steps to ensure the reliability and suitability of an analytical method for its intended purpose. sysrevpharm.orgjetir.org

Several studies have reported the development and validation of HPLC methods for the analysis of this compound in plant extracts. jocpr.comscielo.brscielo.br These methods typically involve reverse-phase chromatography using a C18 column. jocpr.comnih.gov Mobile phases often consist of a gradient system utilizing solvents such as acetonitrile (B52724), methanol (B129727), and acidified water. jocpr.comscielo.br Detection of this compound is commonly performed using a photodiode array detector (PDA) or UV-Vis detector, with a detection wavelength often set around 230 nm, where this compound exhibits significant absorbance. jocpr.comscielo.br The retention time for this compound can vary depending on the specific chromatographic conditions, but has been reported around 9.58 minutes in one method and 15.4 ± 0.1 minutes in another. jocpr.comscielo.br

Linearity, Precision, Accuracy, Specificity, LOD, and LOQ Determinations

Method validation parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) are determined to assess the performance characteristics of the developed HPLC methods. sysrevpharm.orgjetir.orgscielo.brscielo.br These parameters are typically evaluated according to guidelines from regulatory bodies like the ICH. jocpr.comjapsonline.combiomedpharmajournal.org

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. sysrevpharm.orgjetir.org For this compound analysis, linearity has been demonstrated with correlation coefficients (R²) typically greater than 0.99. jocpr.comscielo.brscielo.br Reported linear ranges vary between methods, for instance, from 5-800 µg/mL and 10-1000 µg/mL. jocpr.comscielo.brscielo.br

Precision: Precision measures the agreement between replicate measurements of the same sample under specified conditions. sysrevpharm.orgjetir.org It can be evaluated as repeatability (intra-day) and intermediate precision (inter-day). sysrevpharm.orgjetir.org A coefficient of variation (CV) or relative standard deviation (RSD) is used to express precision, with values typically expected to be low (e.g., ≤ 5% for major analytes). sysrevpharm.orgjetir.orgscielo.brscielo.br

Accuracy: Accuracy determines the closeness of the experimental results to the true value. sysrevpharm.orgjetir.org It is often assessed through recovery experiments by spiking a known amount of the analyte into a sample matrix. sysrevpharm.orgjetir.orgscielo.brscielo.br Mean recovery rates for this compound analysis have been reported around 98%, which falls within acceptable ranges (typically 70-120%). sysrevpharm.orgjetir.orgscielo.brscielo.br

Specificity: Specificity is the ability of the method to selectively measure the analyte in the presence of other components in the sample matrix, such as impurities or other plant constituents. sysrevpharm.orgqbdgroup.com Specificity is crucial to ensure that the signal measured corresponds solely to this compound. sysrevpharm.orgqbdgroup.com Specificity has been reported as satisfactory in validated methods for this compound. scielo.brscielo.br

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be detected, though not necessarily quantified. sysrevpharm.orgjetir.orgqbdgroup.com It is often determined based on a signal-to-noise ratio (S/N) of 3:1. sysrevpharm.orgscielo.brqbdgroup.com Reported LOD values for this compound include 1 µg/mL and 0.369 µg/mL. jocpr.comscielo.brscielo.br

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. sysrevpharm.orgjetir.orgqbdgroup.com It is commonly determined based on an S/N ratio of 10:1. sysrevpharm.orgjetir.orgscielo.brqbdgroup.com Reported LOQ values for this compound include 2 µg/mL and 1.238 µg/mL. jocpr.comscielo.brscielo.br

Here is a summary of typical validation parameters for HPLC methods used for this compound quantification:

Validation ParameterTypical Acceptance Criteria (ICH Guidelines)Reported Values for this compound HPLC Methods
Linearity (R²)≥ 0.99> 0.99, 0.999, 0.9998 jocpr.comscielo.brscielo.br
Precision (RSD or CV)≤ 5% for major analytes3.3% scielo.brscielo.br
Accuracy (Recovery %)70-120% (depending on concentration and matrix)~98% scielo.brscielo.br
SpecificityAbility to differentiate analyte from other componentsSatisfactory scielo.brscielo.br
LOD (µg/mL)Signal-to-Noise ratio of 3:11, 0.369 jocpr.comscielo.brscielo.br
LOQ (µg/mL)Signal-to-Noise ratio of 10:12, 1.238 jocpr.comscielo.brscielo.br

Applications in Extracts and Phytopharmaceutical Products

Validated HPLC methods are applied for the quantitative analysis of this compound in various matrices, including crude plant extracts and phytopharmaceutical products. jocpr.comscielo.brscielo.brscielo.br These methods are essential for quality control, allowing for the determination of this compound content in raw plant materials and finished products. scielo.br For example, HPLC has been used to quantify this compound in extracts obtained through different methods, such as microwave-assisted extraction (MAE) and conventional maceration, from plants like Allamanda cathartica. scielo.brscielo.br The analysis of this compound content helps in assessing the efficiency of extraction processes and ensuring the consistency of phytopharmaceutical preparations. scielo.brscielo.br HPLC-PDA methods have also been applied to analyze this compound in nanoemulsions derived from plant extracts. jocpr.com

Spectroscopic Techniques for Quantification (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance in solution. biomedpharmajournal.orglibretexts.org It can be used for both qualitative and quantitative analysis based on the Beer-Lambert Law. biomedpharmajournal.orglibretexts.org For compounds like this compound that have chromophores, UV-Vis spectroscopy can be a simple and inexpensive method for quantification. scielo.brbiomedpharmajournal.org this compound exhibits a maximum absorbance around 230 nm, which is utilized for its detection in HPLC-UV or HPLC-PDA methods. jocpr.comscielo.br While HPLC coupled with UV-Vis or PDA detection is more common for complex matrices due to its separation capabilities, direct UV-Vis spectroscopy can potentially be used for the quantification of this compound in simpler solutions or as a preliminary assessment, provided there are no significant interfering substances absorbing at the same wavelength. biomedpharmajournal.orgresearchgate.net

Chromatographic Analysis of this compound in Biological Samples

Chromatographic techniques, particularly HPLC and LC-MS, are valuable for the analysis of natural products, including iridoids like this compound, in biological samples. nih.govresearchgate.netup.ac.za While the provided search results primarily focus on the analysis of this compound in plant extracts and phytopharmaceutical products, chromatographic methods are generally applicable to biological matrices such as plasma or serum after appropriate sample preparation. japsonline.comup.ac.za Bioanalytical method development and validation for compounds in biological samples follow similar principles to those for other matrices, with additional considerations for matrix effects and biological interferences. japsonline.com LC-MS techniques, which combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, are particularly useful for the identification and quantification of compounds in complex biological matrices at low concentrations. nih.govresearchgate.net Although direct studies on this compound quantification in biological samples like plasma were not extensively detailed in the provided results, the established chromatographic methods for iridoids and other plant compounds in biological fluids indicate the feasibility of such analysis for this compound. japsonline.com

Emerging Research Directions and Translational Perspectives for Plumieride

Exploration of Novel Pharmacological Activities

Recent research is expanding the understanding of plumieride's therapeutic scope beyond its previously reported activities like antibiotic and anticancer effects. researchgate.net Studies are investigating its potential in areas such as anti-inflammatory and antifungal applications. researchgate.netresearchgate.net

For instance, This compound (B147324) has demonstrated significant efficacy in attenuating parameters of experimental ulcerative colitis, suggesting an anti-inflammatory effect mediated by antioxidant and anti-inflammatory mechanisms. researchgate.netresearchgate.netwindows.net Furthermore, this compound has shown promising antifungal activity, even exhibiting superior effects compared to standard treatments like fluconazole (B54011) against Candida albicans-induced dermatitis in murine models. researchgate.netnih.gov This antifungal potential is attributed, in part, to its ability to downregulate the expression of C. albicans virulence genes such as ALS1, Plb1, and Hyr1. researchgate.netnih.gov

Beyond these, research highlights the potential of iridoids, including this compound, as antileishmanial agents, with investigations into their inhibitory potential towards validated drug targets and immunomodulatory activity. researchgate.net The broad spectrum of biological activities attributed to iridoids, such as immunomodulatory, neuroprotective, hepatoprotective, and cardioprotective effects, further underscores the potential for discovering novel pharmacological activities of this compound. researchgate.net

Design and Synthesis of Advanced this compound Analogues

Efforts are underway to design and synthesize advanced analogues of this compound to potentially enhance its biological activity and improve its drug-like properties. researchgate.netresearchgate.net Structural modifications of this compound have been explored to investigate the effect of substituents on cytotoxic activity. researchgate.netunibe.ch

Future research directions in this area include focusing on the synthesis of halo analogs, as well as preparing homo- or heterodimers of iridoids, which are hypothesized to possess increased bioactivity. researchgate.netresearchgate.net These synthetic efforts are crucial for developing compounds with optimized therapeutic potential. rsc.orgnih.gov

Mechanistic Elucidation of Unexplored Biological Effects

Understanding the detailed mechanisms behind this compound's biological effects is a key area of current and future research. While some mechanisms, such as antioxidant and anti-inflammatory pathways in the context of ulcerative colitis, have been suggested researchgate.netresearchgate.netwindows.net, the underlying processes for many other observed activities remain to be fully elucidated.

For instance, the antifungal activity of this compound against C. albicans involves the downregulation of virulence genes researchgate.netnih.gov, but the precise molecular interactions leading to this effect require further investigation. Similarly, while this compound has shown effects on spermatogenesis in male rats by reducing spermatid production and affecting spermatogonia and Sertoli cell populations researchgate.netchemfaces.com, the complete cascade of molecular events and targets involved in this process needs detailed exploration.

Computational analysis, such as molecular docking studies, is being employed to understand the interaction of iridoids with target proteins like Galectin-3 and cyclin-dependent kinase 8 (CDK8), which could shed light on their antineoplastic activities. researchgate.net Such studies have shown firm binding affinities between certain iridoids and these proteins, suggesting a potential mechanism for modulating tumor growth. researchgate.net Further mechanistic studies are needed to validate these computational findings through in vitro and in vivo experiments.

Sustainable Production and Biotechnological Approaches for this compound Procurement

Ensuring a sustainable supply of this compound is crucial for its potential translational applications. As a natural product primarily isolated from plants nih.govresearchgate.net, traditional extraction methods may face challenges related to plant availability, environmental impact, and batch-to-batch variability.

Research into sustainable production methods includes the development of efficient extraction processes, such as microwave-assisted extraction, to improve the yield of this compound from plant sources like Allamanda cathartica flowers. researchgate.netresearchgate.net

Biotechnological approaches offer promising alternatives for the sustainable procurement of this compound. While specific biotechnological production methods for this compound are not detailed in the provided search results, the broader field of sustainable biotechnology is actively being explored for the production of various natural compounds and ingredients. researchgate.neti4ce.euaciesbio.com This includes leveraging microbial and precision fermentation, as well as enzyme technologies, for the sustainable production of diverse chemical compounds. i4ce.euaciesbio.com In vitro biomass production of plants that produce valuable compounds is also being investigated as a sustainable alternative to wild harvesting. researchgate.net These advancements in biotechnology could potentially be applied to the production of this compound, offering a more controlled, efficient, and environmentally friendly supply chain.

Q & A

Q. Advanced

  • Controls : Include positive/negative controls and vehicle-treated groups.
  • Dose-response curves : Test ≥5 concentrations to establish EC₅₀/IC₅₀.
  • Blinding : Minimize bias via double-blind assays.
  • Data transparency : Report raw data, instrument parameters (e.g., HPLC gradients), and statistical methods (e.g., t-test, Bayesian analysis). Use repositories like Zenodo for datasets .

How can researchers validate the specificity of this compound’s reported biological targets?

Q. Advanced

  • Target deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm pathway dependence.
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
  • Off-target screening : Employ proteome-wide approaches (e.g., affinity pulldown with mass spectrometry) .

What strategies are effective for studying this compound’s synergistic effects with other compounds?

Q. Advanced

  • Combinatorial assays : Use checkerboard or fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices (CI).
  • Mechanistic studies : Transcriptomics or metabolomics to identify synergistic pathways.
  • Statistical modeling : Apply response surface methodology (RSM) to optimize ratios .

How should pharmacokinetic studies of this compound be structured to ensure reliability?

Q. Advanced

  • In vivo models : Use cannulated rodents for serial blood sampling.
  • Analytical validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Compartmental modeling : Fit data using non-linear mixed-effects software (e.g., NONMEM) to estimate AUC, Cmax, and half-life .

What methods are recommended to assess this compound’s stability under varying physicochemical conditions?

Q. Basic

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC-PDA.
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze monthly.
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius equation .

How can discrepancies between computational predictions and experimental results for this compound’s properties be addressed?

Q. Advanced

  • Force field calibration : Validate molecular docking results with experimental binding data.
  • Solvent effects : Include explicit solvent models (e.g., COSMO-RS) in simulations.
  • Error analysis : Quantify root-mean-square deviation (RMSD) between predicted and observed structures .

What criteria should guide the selection of purity assessment methods for synthesized this compound?

Q. Basic

  • Chromatography : ≥95% purity via HPLC/UV at λmax.
  • Elemental analysis : Match calculated/theoretical compositions (Δ ≤0.4%).
  • Orthogonal methods : Combine melting point, optical rotation, and 2D NMR (HSQC, HMBC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.